2-(2-氯吡啶-3-基)-2-甲基丙酸

描述

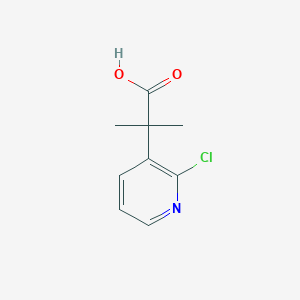

“2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid” is a chemical compound with the linear formula C7H6ClNO2 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid” are not detailed in the available resources, pyridine derivatives are known to participate in a variety of chemical transformations . For instance, Suzuki–Miyaura coupling is a widely applied transition metal catalysed carbon–carbon bond forming reaction .科学研究应用

烟碱受体的合成和探测:

- 张、富泽和卡西达 (2004) 的一项研究描述了使用 α-硝基酮中间体合成 3-(6-氯吡啶-3-基)甲基-2-硝基亚甲基四氢噻吩和四氢呋喃。这些化合物被用来探测果蝇新烟碱类-烟碱乙酰胆碱受体的相互作用 (张、富泽和卡西达,2004)。

晶体结构和计算研究:

- 沈、黄、刁和雷 (2012) 对吡唑衍生物(包括 1-(6-氯吡啶-2-基)-5-羟基-1H-吡唑-3-羧酸甲酯)进行了研究,重点关注它们的合成、晶体结构和计算研究。这项研究提供了对这些化合物的分子结构和热力学性质的见解 (沈、黄、刁和雷,2012)。

空间位阻醇的糖基化:

- Szpilman 和 Carreira (2009) 探索了 2-氯-2-甲基丙酸酯在醇的糖基化中的应用。对于空间位阻醇,该方法是有效的,在不形成原酯副产物的情况下产生高收率和 β-选择性 (Szpilman 和 Carreira,2009)。

配合物的多核 NMR 研究:

- Tessier 和 Rochon (1999) 对涉及吡啶衍生物的配合物进行了多核 NMR 研究,提供了对这些化合物的能谱特性和结构细节的宝贵见解 (Tessier 和 Rochon,1999)。

分子盐/共晶的固态多功能性:

- Oruganti、Nechipadappu、Khade 和 Trivedi (2017) 研究了 2-氯-4-硝基苯甲酸与吡啶基和苯甲酸衍生物形成的分子盐。他们的研究强调了卤素键在这些分子结构中的重要性,有助于理解晶体稳定化 (Oruganti、Nechipadappu、Khade 和 Trivedi,2017)。

厌氧生物燃料生产:

- Bastian、Liu、Meyerowitz、Snow、Chen 和 Arnold (2011) 展示了使用工程酶在大肠杆菌中厌氧生产异丁醇(一种潜在的生物燃料)2-甲基丙-1-醇。这项研究对于生物燃料的商业化具有重要意义 (Bastian、Liu、Meyerowitz、Snow、Chen 和 Arnold,2011)。

属性

IUPAC Name |

2-(2-chloropyridin-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-9(2,8(12)13)6-4-3-5-11-7(6)10/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCYUAQQSCDCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(N=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

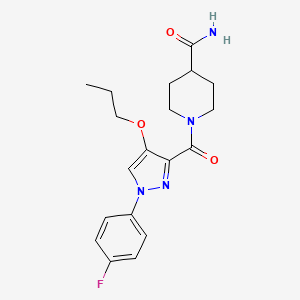

![3,6-dichloro-N-[3-oxo-3-(piperidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2965603.png)

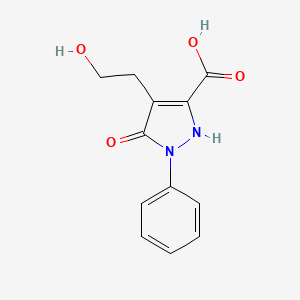

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2965609.png)

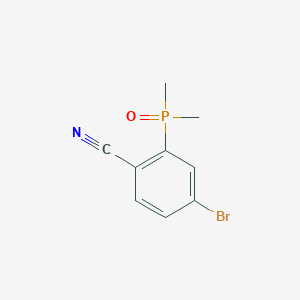

![6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B2965612.png)

![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2965613.png)

![2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2965614.png)

![2-Chloro-N-[(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B2965618.png)

![1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2965620.png)

![N-[2-methyl-4-[3-methyl-4-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]phenyl]phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965623.png)